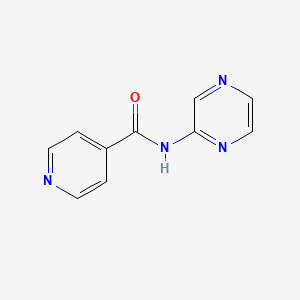
2,3-dimethylnaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2,3-dimethylnaphthalene-1-carboxylic acid is C13H12O2 . The InChI code for this compound is 1S/C13H12O2/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)13(14)15/h3-7H,1-2H3,(H,14,15) .Chemical Reactions Analysis
2,3-dimethylnaphthalene-1-carboxylic acid is stable in the presence of air, heat, and light, but it readily reacts with bases and oxidizing agents. Additionally, it can form coordination complexes with transition metals, which can alter its properties.Physical And Chemical Properties Analysis
2,3-dimethylnaphthalene-1-carboxylic acid has a molecular weight of 200.24 g/mol . Its melting point ranges from 167-172°C . It is a powder at room temperature .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2,3-dimethylnaphthalene-1-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-methylnaphthalene", "3-methylnaphthalene", "potassium permanganate", "sodium hydroxide", "sulfuric acid", "sodium bicarbonate", "magnesium", "ethyl bromide", "carbon dioxide", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "sodium carbonate", "acetic anhydride", "acetic acid", "sodium acetate", "water" ], "Reaction": [ "1. Oxidation of 2-methylnaphthalene with potassium permanganate and sodium hydroxide to form 2-methylnaphthalene-1,4-diol", "2. Oxidation of 3-methylnaphthalene with potassium permanganate and sulfuric acid to form 3-methylnaphthalene-1,4-diol", "3. Treatment of 2-methylnaphthalene-1,4-diol with magnesium and ethyl bromide to form 2,3-dimethylnaphthalene", "4. Carboxylation of 2,3-dimethylnaphthalene with carbon dioxide in the presence of diethyl ether and a catalytic amount of hydrochloric acid to form 2,3-dimethylnaphthalene-1-carboxylic acid", "5. Neutralization of the reaction mixture with sodium hydroxide", "6. Extraction of the product with diethyl ether", "7. Washing of the organic layer with water, sodium bicarbonate, and sodium carbonate", "8. Drying of the organic layer with anhydrous sodium sulfate", "9. Purification of the product by recrystallization from acetic anhydride and acetic acid mixture, using sodium acetate as a catalyst" ] } | |
Numéro CAS |
29725-97-1 |
Nom du produit |
2,3-dimethylnaphthalene-1-carboxylic acid |
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



